molecular formula C12H8BrN3O3 B11943893 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 21444-62-2

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11943893
CAS No.: 21444-62-2
M. Wt: 322.11 g/mol
InChI Key: JUGJAJRUTMHESS-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a methyl group at position 1, a nitro group at position 5, and a 5-bromofuran-2-yl substituent at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and bioactivity . The bromofuran moiety introduces steric bulk and electron-withdrawing effects, while the nitro group enhances redox activity, a feature common in antiparasitic agents . This compound’s molecular formula is C₁₂H₈BrN₃O₃, with a molecular weight of approximately 323.12 g/mol (calculated from substituent contributions).

Properties

CAS No.

21444-62-2

Molecular Formula

C12H8BrN3O3

Molecular Weight

322.11 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C12H8BrN3O3/c1-15-9-3-2-7(16(17)18)6-8(9)14-12(15)10-4-5-11(13)19-10/h2-6H,1H3

InChI Key

JUGJAJRUTMHESS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the condensation of 5-bromofuran-2-carbaldehyde with N-methyl-o-phenylenediamine in the presence of a suitable oxidizing agent. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and water, and the reaction mixture is heated to around 70°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The bromofuran group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(5-Bromofuran-2-yl)-1-methyl-5-amino-1H-benzo[d]imidazole, while substitution of the bromofuran group could yield a variety of derivatives with different functional groups attached to the furan ring.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential as an antimicrobial , antifungal , and anticancer agent due to the inherent biological activity of benzimidazoles.

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induces apoptosis and causes DNA damage, leading to cell death.
    Cell LineIC50 (μM)
    MCF-715.4
    HeLa12.3
  • Mechanism of Action :
    • The nitro group can be reduced to form reactive intermediates that interact with cellular components, disrupting cellular processes. The benzimidazole core can inhibit specific enzymes, further contributing to its anticancer efficacy.

Biological Research

The compound serves as a tool in biological studies to explore the mechanisms of action of benzimidazole derivatives and their interactions with various biological targets.

  • Molecular Docking Studies :
    • These studies predict strong binding affinities to proteins involved in apoptosis pathways, supporting its role as a potential therapeutic agent in cancer treatment.

Chemical Research

In chemical research, 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole is utilized in developing new synthetic methodologies and studying reaction mechanisms involving benzimidazole derivatives.

Study 1: Cytotoxicity Evaluation

A comparative study on various benzimidazole derivatives highlighted the enhanced cytotoxicity of compounds with electron-withdrawing groups like nitro:

CompoundIC50 (μM)
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro15.4
Control (Doxorubicin)0.45

Study 2: Antimicrobial Efficacy

Research has shown that structural modifications similar to those in this compound can lead to significant antimicrobial activity, making it a candidate for further exploration in drug development.

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzimidazole derivatives, emphasizing substituent effects and biological relevance:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
Target Compound Benzo[d]imidazole 1-Me, 5-NO₂, 2-(5-Bromo-furan-2-yl) 323.12 Potential redox activity, lipophilic
1-Methyl-5-nitro-1H-benzo[d]imidazole Benzo[d]imidazole 1-Me, 5-NO₂ 191.15 Antiprotozoic activity
2-(5-Bromothiophen-2-yl)-1H-benzo[d]imidazole Benzo[d]imidazole 2-(5-Bromo-thiophen-2-yl) 295.18 Structural analog (thiophene vs. furan)
5-Bromo-2-phenylbenzimidazole Benzo[d]imidazole 5-Br, 2-Ph 283.15 Aromatic π-π interactions
2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole Benzo[d]imidazole 2-(5-Bromo-2-propoxyphenyl) 331.21 Enhanced solubility (propoxy group)

Key Comparison Points:

Substituent Effects on Bioactivity: The nitro group at position 5 in the target compound and 1-methyl-5-nitro-1H-benzo[d]imidazole is critical for redox-mediated antiparasitic activity, as seen in 5-nitroimidazole drugs like metronidazole .

Electronic and Steric Modifications: Thiophene vs. Aryl vs. Heteroaryl Substituents: Bromophenyl () and bromofuran substituents differ in π-orbital overlap and steric demand, influencing interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization of nitro-substituted benzimidazole precursors with bromofuran-carboxaldehyde, analogous to methods in and .
  • In contrast, 1-methyl-5-nitro-1H-benzo[d]imidazole () is synthesized via direct nitration and methylation, avoiding the complexity of heteroaryl coupling .

Biological Activity

The compound 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole (C₁₂H₈BrN₃O₃) is a derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a bromofuran moiety attached to a nitro-substituted benzimidazole core. The presence of both bromine and nitro groups is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₈BrN₃O₃
Molecular Weight360.20 g/mol
IUPAC NameThis compound
CAS Number24212892

Anticancer Activity

Recent studies have highlighted the anticancer potential of This compound . In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Mechanism of Action:
The proposed mechanisms include:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Damage: It has been shown to cause DNA strand breaks, which is a critical factor in its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the furan and benzimidazole moieties can enhance or diminish biological activity. For instance, substituents like bromine and nitro groups are crucial for increasing the lipophilicity and overall potency against cancer cells.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of benzimidazole derivatives including This compound revealed that compounds with electron-withdrawing groups (like nitro) showed improved cytotoxicity compared to their analogs .

Results:

  • MCF-7 Cells: IC50 values were determined to be in the micromolar range, indicating potent activity.
CompoundIC50 (μM)
2-(5-Bromofuran-2-yl)-1-methyl-5-nitro15.4
Control (Doxorubicin)0.45

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets involved in cancer progression. The results suggest strong interactions with proteins involved in apoptosis pathways, further supporting its role as a potential anticancer agent .

Q & A

Q. What synthetic routes are recommended for the preparation of 2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving condensation reactions, nucleophilic substitutions, or cyclization. Key steps include forming the benzimidazole core (e.g., using o-phenylenediamine derivatives) and introducing substituents like the bromofuran moiety. Optimization requires adjusting solvents (e.g., ethanol, DMF), catalysts (e.g., NaH, K₂CO₃), and temperatures (e.g., reflux conditions). Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.35–8.28 ppm for nitro groups, δ 7.56–7.45 ppm for benzimidazole protons) .
  • FTIR : Identification of functional groups (e.g., nitro at 1550–1348 cm⁻¹, C=N imidazole stretching at ~1600 cm⁻¹) .
  • HRMS : To verify molecular formula (e.g., m/z 273.03 for derivatives) .
  • Elemental analysis : Validates purity by matching calculated/observed C, H, N percentages .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Stability studies should evaluate sensitivity to light, humidity, and temperature. The nitro group may degrade under prolonged UV exposure, while the bromofuran moiety could hydrolyze in acidic/alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH) coupled with HPLC monitoring is recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting electronic properties and reactivity?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict electrophilic/nucleophilic sites. These models help rationalize reactivity trends, such as bromine’s susceptibility to nucleophilic substitution .

Q. How can in silico molecular docking guide the design of derivatives targeting EGFR or antimicrobial proteins?

Docking tools (AutoDock, Schrödinger) simulate interactions between the compound and target proteins (e.g., EGFR’s ATP-binding pocket). Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic contacts. Derivatives with improved binding scores (e.g., −9.5 kcal/mol) can be prioritized for in vitro assays .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity levels. Solutions include:

  • Standardized protocols : Use established MTT/PrestoBlue assays for cytotoxicity .
  • Comparative SAR analysis : Evaluate substituent effects (e.g., bromine vs. chlorine) on activity .
  • Meta-analyses : Pool data from multiple studies to identify trends .

Q. How do ADMET predictions inform the compound’s druglikeness and toxicity risks?

Tools like SwissADME and ProTox-II predict:

  • Absorption : LogP values >3 indicate poor aqueous solubility.
  • Hepatotoxicity : Nitro groups may trigger liver enzyme induction.
  • Mutagenicity : Ames test predictions assess nitroarene risks. Optimizing substituents (e.g., replacing nitro with cyano) can mitigate toxicity .

Methodological Considerations Table

Aspect Key Methods References
Synthesis OptimizationSolvent screening, catalyst selection, recrystallization
Structural ValidationNMR, FTIR, HRMS, elemental analysis
Computational ModelingDFT (B3LYP/6-31G*), molecular docking
Biological EvaluationMTT assay, EGFR inhibition studies, antimicrobial disk diffusion
Toxicity AssessmentProTox-II, Ames test simulations

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